

DL-Threo-β-Benzyloxyaspartate (DL-TBOA): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-threo-β-Benzyloxyaspartate (**DL-TBOA**) is a potent and selective competitive, non-transportable inhibitor of excitatory amino acid transporters (EAATs). This document provides a comprehensive overview of the chemical properties, structure, and biological activity of **DL-TBOA**, serving as a technical guide for its application in neuroscience research and drug development. Key experimental data is summarized, and methodologies for relevant assays are detailed. Furthermore, a diagrammatic representation of its mechanism of action within the glutamatergic signaling pathway is provided.

Chemical Properties and Structure

DL-TBOA is a synthetic derivative of DL-threo- β -hydroxyaspartate.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Name	DL-threo-β-Benzyloxyaspartic acid	
Molecular Formula	C11H13NO5	[2]
Molecular Weight	239.23 g/mol [2]	
CAS Number	205309-81-5	[2]
Appearance	White solid	[2]
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming.	
Storage	Desiccate at -20°C [2]	
Canonical SMILES	NINVALID-LINK =O)OCc1ccccc1">C@@HC(O [2])=O	

Mechanism of Action and Biological Activity

DL-TBOA functions as a competitive antagonist at the glutamate binding site of EAATs, effectively blocking the reuptake of glutamate from the synaptic cleft without being transported into the cell itself.[1] This inhibition of glutamate transport leads to an elevation of extracellular glutamate levels, which can induce neuronal damage and seizures in a dose-dependent manner.[2][3] **DL-TBOA** exhibits selectivity for EAATs over ionotropic and metabotropic glutamate receptors.[1]

Inhibitory Activity Data

The inhibitory potency of **DL-TBOA** against various human EAAT subtypes is presented below.

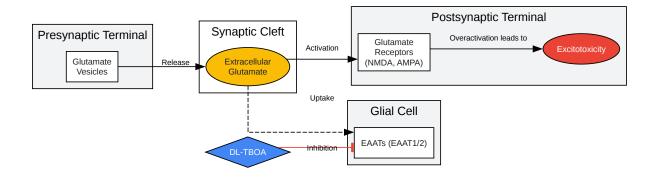


Transporter Subtype	Inhibition Constant (K _i)	IC50	Reference
EAAT1 (GLAST)	42 μM (COS-1 cells)	70 μΜ	[2][4]
9.3 μM (HEK293 cells)			
9.0 μM (Xenopus laevis oocytes)	[1]		
EAAT2 (GLT-1)	5.7 μM (COS-1 cells)	- 6 μM	[2][4]
2.2 μM (HEK293 cells)			
116 nM (Xenopus laevis oocytes)	[1]		
EAAT3 (EAAC1)	6 μΜ	[4]	
9.3 μM (HEK293 cells)			_
EAAT4	4.4 μΜ	- [4]	_
EAAT5	3.2 μΜ	[4]	

Signaling Pathway

DL-TBOA's primary effect is on the glutamatergic synapse by blocking the function of EAATs located on both neurons and glial cells. This leads to an accumulation of glutamate in the extracellular space, resulting in overactivation of postsynaptic glutamate receptors and subsequent excitotoxicity.





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Caption: Mechanism of **DL-TBOA** action at the glutamatergic synapse.

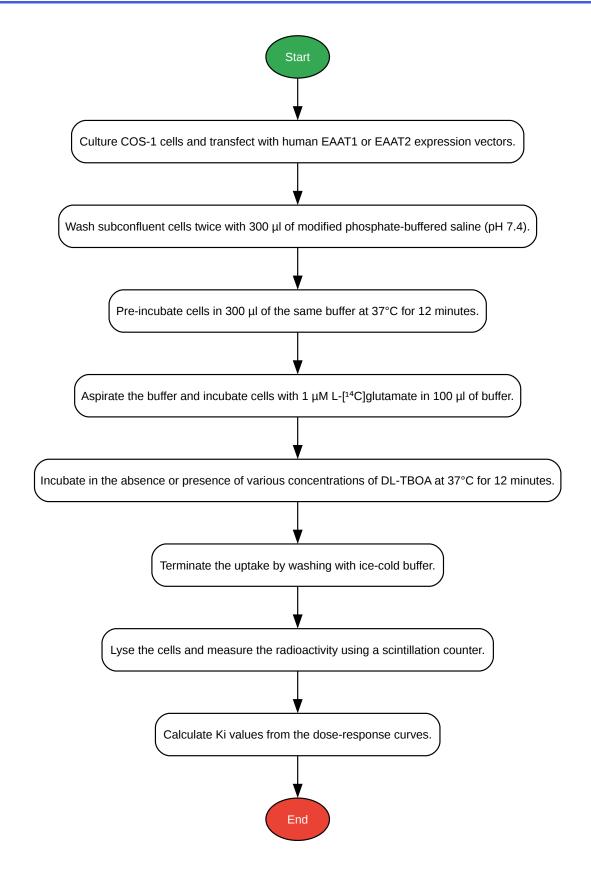
Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature and represent common experimental workflows for studying the effects of **DL-TBOA**.

In Vitro Glutamate Uptake Inhibition Assay in Transfected COS-1 Cells

This protocol is based on the methodology used to determine the inhibitory constants of **DL-TBOA** on EAATs.[1][2]





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Caption: Workflow for a glutamate uptake inhibition assay.



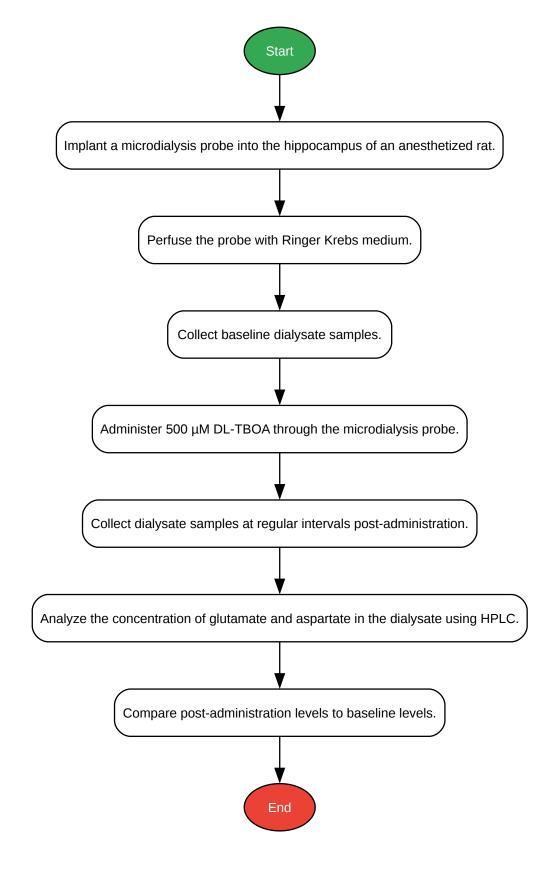
Modified Phosphate-Buffered Saline Composition:

- 137 mM NaCl
- 2.7 mM KCI
- 8.1 mM Na₂HPO₄
- 1.5 mM KH₂PO₄
- 1 mM MgCl₂
- 1 mM CaCl₂
- 10 mM D-glucose

In Vivo Microdialysis for Measuring Extracellular Amino Acid Levels

This protocol is based on in vivo experiments demonstrating the effect of **DL-TBOA** on extracellular glutamate and aspartate.[2][3]





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Caption: Workflow for in vivo microdialysis experiment.



Ringer Krebs Medium Composition (in mM):

- 118 NaCl
- 4.5 KCI
- 1.18 MgSO₄
- 1.2 KH₂PO₄
- 2.5 CaCl₂
- 25 NaHCO₃

Applications in Research

DL-TBOA serves as a critical pharmacological tool for:

- Investigating the physiological and pathological roles of EAATs.[1]
- Studying glutamate-mediated neurotoxicity and excitotoxicity.[2][5]
- Elucidating the contribution of glutamate transporters to synaptic transmission and plasticity. [6]
- Exploring the therapeutic potential of modulating glutamate uptake in various neurological and psychiatric disorders.
- Investigating the role of EAATs in cancer cell death.[7]

Conclusion

DL-TBOA is a well-characterized and potent inhibitor of excitatory amino acid transporters. Its specific, non-transportable nature makes it an invaluable tool for dissecting the complex roles of glutamate transport in the central nervous system and other tissues. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **DL-TBOA** in their studies.



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